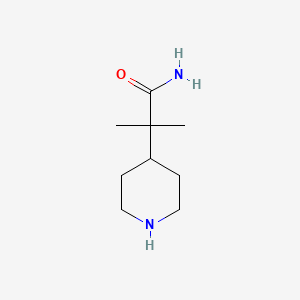

2-Methyl-2-(piperidin-4-YL)propanamide

Descripción

BenchChem offers high-quality 2-Methyl-2-(piperidin-4-YL)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(piperidin-4-YL)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-methyl-2-piperidin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(2,8(10)12)7-3-5-11-6-4-7/h7,11H,3-6H2,1-2H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHDDZKWBDQHIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNCC1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297873 | |

| Record name | α,α-Dimethyl-4-piperidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288379-84-0 | |

| Record name | α,α-Dimethyl-4-piperidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288379-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Dimethyl-4-piperidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Broader Class of Propanamide and Piperidine Derivatives

The study of 2-Methyl-2-(piperidin-4-YL)propanamide is best understood by examining the chemical families to which it belongs. Both propanamide and piperidine (B6355638) derivatives are foundational in modern medicinal chemistry.

The propanamide moiety, with the chemical formula CH₃CH₂C(=O)NH₂, is an amide derived from propanoic acid. wikipedia.org As a structural motif, it is valued in drug design for its ability to form stable amide bonds and participate in hydrogen bonding, which is crucial for molecular interactions with biological targets like enzymes and receptors. nih.gov Derivatives of propanamide have been investigated for a range of therapeutic applications, including their potential as anti-inflammatory and analgesic agents. solubilityofthings.com The versatility of the propanamide structure allows for its incorporation into a wide array of more complex molecules, serving as a key building block in the synthesis of novel pharmaceutical compounds. solubilityofthings.comontosight.ai

The piperidine ring is a six-membered nitrogen-containing heterocycle that is one of the most ubiquitous scaffolds in pharmaceutical science. mdpi.comencyclopedia.pub Its prevalence is due to its favorable physicochemical properties, including its ability to improve a drug candidate's solubility and bioavailability. The piperidine scaffold is a cornerstone in the structure of numerous approved drugs, spanning a vast range of therapeutic areas. researchgate.netarizona.edu These include treatments for central nervous system (CNS) disorders, cancer, and infectious diseases. pmarketresearch.comijnrd.org The adaptability of the piperidine ring allows it to be functionalized at various positions, enabling chemists to fine-tune the pharmacological properties of a molecule to achieve desired therapeutic effects. nih.gov

The following table details examples of well-established drugs that contain either a propanamide or a piperidine scaffold, illustrating the therapeutic importance of these structural classes.

| Drug Name | Scaffold Class | Therapeutic Application |

| Ibrutinib | Piperidine | Oncology (Leukemia, Lymphoma) |

| Donepezil | Piperidine | Alzheimer's Disease |

| Fentanyl | Piperidine & Amide | Analgesic (Opioid) |

| Naproxen | Propanoic Acid Derivative | Anti-inflammatory (NSAID) |

| Methylphenidate | Piperidine | ADHD Treatment |

| Haloperidol | Piperidine | Antipsychotic |

Historical Perspectives on the Pharmacological Significance of Piperidine Amide Structures

Established Synthetic Pathways for the 2-Methyl-2-(piperidin-4-YL)propanamide Core Structure

While direct, dedicated synthetic routes for 2-Methyl-2-(piperidin-4-YL)propanamide are not extensively documented in readily available literature, its structure can be assembled through established and reliable organic chemistry transformations. A logical retrosynthetic approach involves the formation of the piperidine ring, the construction of the α,α-disubstituted propanamide side chain, and the coupling of these two key fragments.

Key Reaction Mechanisms and Reagents for Amide and Piperidine Ring Formation

Piperidine Ring Formation: The synthesis of the piperidine core can be achieved through several robust methods, with the catalytic hydrogenation of corresponding pyridine (B92270) precursors being one of the most common and efficient strategies. rsc.org This method is valued for its clean conversion and the generation of only water as a byproduct. nih.gov

Catalytic Hydrogenation of Pyridines: Starting from a suitably substituted pyridine, such as a 4-substituted pyridine derivative, the aromatic ring can be reduced to the saturated piperidine ring. Various heterogeneous catalysts are effective for this transformation. researchgate.net

Platinum(IV) oxide (PtO₂) , also known as Adams' catalyst, is effective for the hydrogenation of substituted pyridines, often carried out in a protic solvent like glacial acetic acid under hydrogen pressure. asianpubs.org

Rhodium on carbon (Rh/C) is another powerful catalyst that can facilitate the hydrogenation under milder conditions. acs.org

Ruthenium and Nickel-based catalysts have also been developed, with some offering high diastereoselectivity for the synthesis of multi-substituted piperidines. mdpi.com

The general mechanism for catalytic hydrogenation involves the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bonds of the ring until it is fully saturated. The reaction conditions, such as solvent, temperature, pressure, and choice of catalyst, can be tuned to optimize the reaction. nih.govasianpubs.org

Amide Formation: The final step in the synthesis of the target molecule is the formation of the primary amide. This is typically achieved from a carboxylic acid precursor, 2-methyl-2-(piperidin-4-yl)propanoic acid. bldpharm.comuni.lu The direct condensation of a carboxylic acid and an amine (in this case, ammonia) to form an amide bond requires overcoming a significant energy barrier. mdpi.com Therefore, activation of the carboxylic acid is necessary.

Activation to Acyl Chloride: A classic and effective method is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with ammonia (B1221849) to form the desired propanamide.

Peptide Coupling Reagents: A wide array of coupling reagents developed for peptide synthesis can be employed for amide bond formation. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, allowing for nucleophilic attack by an amine. youtube.com This method is often performed under mild conditions.

Titanium(IV) Chloride (TiCl₄) Mediated Amidation: TiCl₄ can be used to promote the direct condensation of carboxylic acids and amines, providing the amide products in moderate to excellent yields. nih.gov

Interactive Table: Reagents for Amide and Piperidine Synthesis

| Transformation | Reagent/Catalyst | Typical Conditions | Notes |

| Piperidine Synthesis | Platinum(IV) oxide (PtO₂) | H₂ gas (50-70 bar), Acetic Acid, RT | Effective mild reducing catalyst. asianpubs.org |

| Rhodium on Carbon (Rh/C) | H₂ gas, various solvents | Can operate under lower pressures. acs.org | |

| Ruthenium/Nickel Catalysts | H₂ gas, various solvents | Can provide high cis-diastereoselectivity. mdpi.com | |

| Amide Formation | Thionyl Chloride (SOCl₂) | Inert solvent, reflux | Converts carboxylic acid to acyl chloride. |

| Dicyclohexylcarbodiimide (DCC) | Anhydrous solvent, RT | Forms a good leaving group for amidation. youtube.com | |

| Titanium(IV) Chloride (TiCl₄) | Pyridine, 85°C | Promotes direct condensation. nih.gov |

Process Optimization for Enhanced Yield and Purity in Laboratory Synthesis

Optimizing the synthesis of 2-Methyl-2-(piperidin-4-YL)propanamide involves careful consideration of reaction parameters and purification techniques to maximize yield and ensure high purity.

Solvent and Temperature: For the hydrogenation of pyridines, protic solvents like acetic acid can enhance catalyst activity. asianpubs.org However, solvent choice must be compatible with the functional groups present on the substrate. Amide formation reactions are often conducted in anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) to prevent hydrolysis of activated intermediates.

Catalyst Loading and Hydrogen Pressure: In catalytic hydrogenation, the catalyst loading (typically 0.5-5 mol%) and hydrogen pressure are critical variables. rsc.orgasianpubs.org Higher pressures can increase reaction rates but may also lead to over-reduction or side reactions. Optimization is often required to find a balance between reaction time and selectivity.

Purification Strategies:

Crystallization: If the final product or key intermediates are crystalline solids, recrystallization is a powerful technique for achieving high purity by removing soluble impurities.

Chromatography: Column chromatography is a versatile method for separating the desired product from unreacted starting materials, byproducts, and reagents. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase is tailored to the polarity of the compounds being separated.

Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification through acid-base extraction. The compound can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and re-extraction into an organic solvent can isolate the purified product.

Rational Design and Synthesis of 2-Methyl-2-(piperidin-4-YL)propanamide Derivatives

The core structure of 2-Methyl-2-(piperidin-4-YL)propanamide offers multiple points for chemical modification, allowing for the rational design and synthesis of a diverse library of analogs. These modifications can systematically probe structure-activity relationships and optimize pharmacokinetic properties.

Chemical Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a prime target for functionalization. Standard reactions for secondary amines can be readily applied to introduce a wide variety of substituents.

N-Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to scavenge the resulting acid. researchgate.net This reaction introduces simple alkyl or more complex functionalized chains.

Reductive Amination: This powerful two-step, one-pot reaction involves treating the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). This method is highly efficient for introducing a wide range of N-substituents. sciencemadness.org

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This converts the basic nitrogen into a neutral amide, which can significantly alter the compound's properties.

N-Arylation: The introduction of an aryl group can be achieved through methods like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Interactive Table: N-Substitution Reactions

| Reaction | Reagents | Product Type | Key Features |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkyl piperidine | Straightforward introduction of alkyl groups. researchgate.net |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl piperidine | High efficiency and broad substrate scope. sciencemadness.org |

| N-Acylation | Acyl chloride, Et₃N | N-Acyl piperidine (Amide) | Neutralizes the basicity of the nitrogen. |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Base | N-Aryl piperidine | Forms a C-N bond with an aromatic ring. |

Substitutions on the Piperidine Ring and Their Synthetic Feasibility

Introducing substituents directly onto the pre-formed piperidine ring can be challenging due to the lack of reactivity of the C-H bonds. A more feasible and common strategy is to incorporate the desired substituents at an earlier stage of the synthesis. ajchem-a.comnih.gov

Starting with Substituted Precursors: The most straightforward approach is to begin the synthesis with a commercially available or readily synthesized substituted pyridine or piperidone. For example, using a 3-methyl-4-chloropyridine as the starting material would ultimately yield a 3-methyl-substituted analog of the final product. A variety of substituted piperidines can be accessed through methods like Dieckmann cyclizations. core.ac.uk

Spirocyclic Analogs: It is also possible to synthesize analogs containing spirocyclic moieties on the piperidine ring. This can be achieved by starting with precursors that allow for the construction of a second ring fused at one of the piperidine carbons, for example, through intramolecular cyclization reactions. beilstein-journals.org

The feasibility of these approaches depends on the availability of the necessary starting materials and the compatibility of the substituents with the subsequent reaction conditions.

Alterations of the Propanamide Moiety

The propanamide side chain offers additional opportunities for structural modification.

N-Substituted Amides: Instead of using ammonia in the final amidation step, primary or secondary amines can be used to generate N-substituted (secondary) or N,N-disubstituted (tertiary) amides, respectively. This allows for the introduction of a wide range of functional groups at the amide nitrogen.

Homologation and Chain Variation: The length of the alkyl chain can be altered by starting with different carboxylic acid precursors. For example, using 2-methyl-2-(piperidin-4-yl)butanoic acid would result in a butanamide analog.

Modification of the α-Substituents: The two methyl groups at the α-position can be replaced with other alkyl or functionalized groups. This would require a synthetic route starting from a different α,α-disubstituted acetic acid derivative, which could be coupled to the piperidine ring. For instance, the synthesis of various 2-methyl-2'-phenylpropionic acid derivatives has been reported, showcasing methods to build such quaternary centers. google.com

These derivatization strategies provide a comprehensive toolkit for generating a library of analogs based on the 2-Methyl-2-(piperidin-4-YL)propanamide core structure, enabling detailed exploration of its chemical and biological properties.

Novel Synthetic Approaches for Accessing Complex 2-Methyl-2-(piperidin-4-YL)propanamide Analogs

The development of novel synthetic methodologies is crucial for expanding the chemical space around the 2-Methyl-2-(piperidin-4-YL)propanamide core, enabling the exploration of structure-activity relationships and the optimization of compound properties. Recent research has focused on innovative strategies that allow for the efficient and versatile synthesis of complex analogs, incorporating diverse functionalities and structural motifs. These approaches often involve multi-step reaction sequences, the use of advanced catalytic systems, and the strategic derivatization of key intermediates.

One prominent strategy for the synthesis of complex analogs involves the derivatization of the piperidine nitrogen. This is typically achieved through N-alkylation or N-arylation reactions, introducing a wide array of substituents. For instance, a general approach begins with a protected piperidine derivative, which is subsequently deprotected and reacted with various electrophiles.

A versatile multi-step synthesis for producing N-substituted analogs of 2-Methyl-2-(piperidin-4-YL)propanamide can be conceptualized based on established methodologies for related piperidine structures. The synthesis commences with the protection of the piperidine nitrogen of a suitable precursor, followed by the introduction of the propanamide side chain. Subsequent deprotection of the nitrogen atom provides a key intermediate, which can then be subjected to a variety of alkylation or arylation conditions to yield a diverse library of complex analogs.

For example, the synthesis of N-aryl and N-heteroaryl derivatives can be accomplished through Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. This method allows for the formation of a carbon-nitrogen bond between the piperidine nitrogen and a variety of aryl or heteroaryl halides. The reaction conditions are typically mild and tolerate a wide range of functional groups, making it a highly effective tool for generating structural diversity.

Another key approach for synthesizing complex analogs is the modification of the propanamide moiety. This can involve the introduction of different substituents on the phenyl ring of an N-phenylpropanamide analog or the complete replacement of the propanamide group with other functionalities. These modifications can significantly impact the compound's steric and electronic properties.

The following data tables illustrate the synthesis of representative complex analogs based on established synthetic routes adapted for the 2-Methyl-2-(piperidin-4-YL)propanamide scaffold.

Table 1: Synthesis of N-Substituted 2-Methyl-2-(piperidin-4-YL)propanamide Analogs

| Analog | Starting Material | Reagent | Reaction Conditions | Yield (%) |

| 2-Methyl-2-(1-(2-phenylethyl)piperidin-4-yl)propanamide | 2-Methyl-2-(piperidin-4-yl)propanamide | (2-Bromoethyl)benzene | K2CO3, Acetonitrile (B52724), Reflux | 85 |

| 2-Methyl-2-(1-(3-phenylpropyl)piperidin-4-yl)propanamide | 2-Methyl-2-(piperidin-4-yl)propanamide | (3-Bromopropyl)benzene | K2CO3, Acetonitrile, Reflux | 82 |

| 2-(1-(2-(4-Fluorophenyl)ethyl)piperidin-4-yl)-2-methylpropanamide | 2-Methyl-2-(piperidin-4-yl)propanamide | 1-(2-Bromoethyl)-4-fluorobenzene | K2CO3, Acetonitrile, Reflux | 88 |

| 2-Methyl-2-(1-(pyridin-2-ylmethyl)piperidin-4-yl)propanamide | 2-Methyl-2-(piperidin-4-yl)propanamide | 2-(Bromomethyl)pyridine | K2CO3, Acetonitrile, Reflux | 78 |

Table 2: Synthesis of N-Aryl-N-(1-substituted-piperidin-4-yl)propanamide Analogs

| Analog | Starting Material | Reagent | Reaction Conditions | Yield (%) |

| N-Phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)propanamide | N-Phenyl-N-(piperidin-4-yl)propanamide | (2-Bromoethyl)benzene | K2CO3, Acetonitrile, Reflux | 90 |

| N-(4-Fluorophenyl)-N-(1-(2-phenylethyl)piperidin-4-yl)propanamide | N-(4-Fluorophenyl)-N-(piperidin-4-yl)propanamide | (2-Bromoethyl)benzene | K2CO3, Acetonitrile, Reflux | 92 |

| N-(1-((5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropanamide | N-phenyl-N-(piperidin-4-yl)propanamide | (R)-tert-butyl (6-(iodomethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate, then TFA | 1. K2CO3, Acetone 2. TFA, DCM | 71 (over 2 steps) |

| N-(1-((5-acetamido-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide | N-(1-((5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropanamide | Acetyl chloride, Triethylamine | DCM, 0 °C to rt | 69 |

These examples highlight the modularity and efficiency of modern synthetic methods in generating a wide range of complex 2-Methyl-2-(piperidin-4-YL)propanamide analogs. The ability to systematically modify different parts of the molecule is essential for detailed structure-activity relationship studies and the development of compounds with tailored properties. Future advancements in this area will likely involve the application of flow chemistry for automated synthesis and the use of novel catalytic systems to access even more complex and diverse chemical scaffolds. nih.govnih.gov

Structure Activity Relationship Sar Studies of 2 Methyl 2 Piperidin 4 Yl Propanamide Derivatives

Influence of Substituents on the Piperidine (B6355638) Ring and Their Stereochemical Implications

The piperidine ring is a critical structural feature for the interaction of this class of compounds with opioid receptors. researchgate.net Alterations to this ring, such as the introduction of alkyl groups, significantly modulate potency and efficacy, with stereochemistry playing a pivotal role. nih.govnih.gov

The introduction of alkyl groups onto the piperidine ring of related compounds has a demonstrable impact on biological activity. Methyl substitution, in particular, has been extensively studied in fentanyl analogs. The addition of a methyl group at the 4-position of the piperidine ring in fentanyl was found to increase analgesic potency. nih.gov For instance, 4-methyl fentanyl is approximately four times more potent than fentanyl itself in rats. nih.gov

Conversely, substitution at the 3-position of the piperidine ring has a more complex and often detrimental effect on potency. Pharmacological studies show that introducing groups larger than a methyl group at the 3-position severely diminishes analgesic potency compared to the parent compound, fentanyl. researchgate.netnih.gov The introduction of a 3-carbomethoxy group can also alter pharmacokinetic properties, potentially reducing the duration of action. nih.gov This suggests a strict steric limitation within the receptor's binding pocket corresponding to this region of the molecule. researchgate.netnih.gov

| Compound | Position of Methyl Group | Stereoisomer | Relative Potency (Compared to Morphine) | Key Observation |

|---|---|---|---|---|

| Fentanyl | Unsubstituted | N/A | ~100x | Reference compound. mdpi.com |

| 3-Methylfentanyl | C-3 | cis-(+) | up to ~6700x | Potency is highly dependent on stereochemistry; the cis-(+) isomer is exceptionally potent. nih.gov |

| 3-Methylfentanyl | C-3 | cis-(-) | ~56x | The cis-(-) isomer is 120-times less potent than its cis-(+) counterpart. nih.gov |

| 4-Methylfentanyl | C-4 | N/A | ~400x | Methylation at the 4-position enhances potency compared to fentanyl. nih.gov |

Positional isomerism and steric factors are critical determinants of receptor interaction and subsequent biological activity. nih.gov The difference in activity between 3-substituted and 4-substituted piperidine analogs highlights the specific topology of the receptor binding site. The high potency of certain isomers of 3-methylfentanyl underscores the importance of stereochemistry. nih.govnih.gov

The cis-(+)-isomer of 3-methylfentanyl is an extremely potent analgesic, whereas its cis-(-) counterpart is significantly less active. nih.gov This dramatic difference suggests that a specific orientation of the 3-methyl group is required for optimal receptor interaction, while the alternative orientation introduces steric hindrance that disrupts binding. The prevailing view is that steric factors, such as the bulkiness of the substituent and the cis/trans isomerism, are more crucial for determining analgesic potency in this series than the polarity or chemical reactivity of the substituent group. researchgate.netnih.gov SAR findings on the neurotoxic effects of 3-substituted fentanyl analogs parallel those on analgesia, suggesting that similar receptor interactions are responsible for both effects. nih.gov

Role of the Amide Linkage and Propanamide Chain Modifications in SAR

The propanamide moiety [-N(CO)CH₂CH₃] attached to the piperidine ring at the 4-position is another key feature for the biological activity of this compound class. researchgate.net SAR studies on fentanyl have established that this propionyl group plays a significant role in the molecule's interaction with the µ-opioid receptor (MOR), likely through electronic interactions. researchgate.net

Modifying the length and structure of this acyl group leads to significant changes in potency. This is evident in the numerous fentanyl analogs that have emerged where the propanamide group is altered. frontiersin.org For example, replacing the propionyl group with a smaller acetyl group (acetylfentanyl) or a larger butyryl group (butyrfentanyl) modifies the compound's activity profile. frontiersin.orgthermofisher.com Similarly, introduction of other functionalities, such as a furan (B31954) ring (furanylfentanyl) or a methoxyacetyl group, creates a wide variety of analogs with differing potencies. frontiersin.org These findings indicate that the size, shape, and electronic properties of the group attached to the anilino-nitrogen are finely tuned for optimal receptor binding and activation.

| Compound Name | Modification from Fentanyl's Propanamide Group | General Observation on Activity |

|---|---|---|

| Fentanyl | Propanamide (Propionyl) | High potency reference. mdpi.com |

| Acetylfentanyl | Chain shortened to Acetamide (Acetyl) | Potent opioid agonist. thermofisher.com |

| Butyrfentanyl | Chain lengthened to Butanamide (Butyryl) | Potent opioid agonist, activity studied in comparison to fentanyl. frontiersin.org |

| Furanylfentanyl | Propionyl group replaced with a Furanoyl group | A potent synthetic opioid. frontiersin.org |

Comparative SAR Analysis with Structurally Related Piperidine-Propanamide Compounds

The SAR of 2-Methyl-2-(piperidin-4-YL)propanamide derivatives can be effectively contextualized by comparing them with well-characterized piperidine-containing compounds.

Fentanyl provides the foundational model for understanding the SAR of 4-anilidopiperidines. researchgate.netnih.gov The key structural components of fentanyl essential for its potent analgesic activity are: (i) a six-membered piperidine ring in a chair conformation, (ii) a phenethyl group attached to the piperidine nitrogen, which fits into a hydrophobic pocket of the receptor, (iii) an anilino moiety, and (iv) the propanamide group. researchgate.netfrontiersin.org

Methyl-substituted analogs of fentanyl offer specific insights into steric tolerance at various positions.

α-Methylfentanyl : The introduction of a methyl group on the phenethyl side chain (alpha to the nitrogen) results in an analog with high activity, comparable to that of fentanyl. nih.govnih.gov

3-Methylfentanyl : As discussed, substitution on the piperidine ring at the 3-position creates highly potent but stereochemically sensitive compounds. nih.govnih.gov The cis/trans diastereomers exhibit vast differences in potency, highlighting a specific and constrained binding pocket. nih.gov

4-Methylfentanyl : Adding a methyl group to the 4-position of the piperidine ring generally increases potency, suggesting this modification is favorable for receptor interaction. nih.gov

These comparisons demonstrate that even minor additions like a methyl group can drastically alter biological activity depending on their position and stereochemical orientation, providing a predictive framework for designing novel derivatives.

The piperidine scaffold is present in a vast number of pharmaceuticals and bioactive molecules, and general SAR principles from these compounds can be applied. nih.govresearchgate.net Studies on other piperidine series, such as 4-(m-hydroxyphenyl)piperidines, have shown that the nature of the substituent at the 4-position can modulate receptor binding and efficacy. nih.gov Increasing the bulk of the 4-alkyl substituent (from hydrogen to n-propyl) in this series can influence the preferred conformation of the molecule (phenyl axial vs. phenyl equatorial), which in turn affects receptor interaction. nih.gov

Furthermore, the N-substituent on the piperidine ring is a well-established modulator of activity. In many opioid classes, changing this substituent can switch a compound from an agonist to an antagonist. acs.org For piperidine-based compounds, the length and flexibility of side chains attached to the nitrogen can significantly improve binding affinity at opioid receptors. nih.govresearchgate.net The incorporation of a piperidine ring is a common strategy to fine-tune the physicochemical and biological properties of drug candidates, facilitating systematic evaluations of structure-activity relationships. acs.org

Computational and Theoretical Chemistry Investigations of 2 Methyl 2 Piperidin 4 Yl Propanamide

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a ligand, such as 2-Methyl-2-(piperidin-4-YL)propanamide, might interact with a biological target, typically a protein or enzyme. nih.gov This process is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. mdpi.com

The initial step in molecular modeling involves generating a three-dimensional (3D) structure of the molecule. This can be achieved using various software packages that apply principles of quantum mechanics or molecular mechanics to predict the most stable arrangement of atoms. Once a 3D model of 2-Methyl-2-(piperidin-4-YL)propanamide is generated, it can be used in docking simulations.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity. nih.gov For instance, in a study on novel piperidine-based benzamide (B126) derivatives as PARP-1 inhibitors, docking studies were used to understand the binding modes of the compounds within the active site of the PARP-1 enzyme. nih.gov Similarly, docking simulations of 2-Methyl-2-(piperidin-4-YL)propanamide against a specific biological target would involve placing the molecule into the binding pocket of the receptor and evaluating the interactions.

The scoring functions used in docking estimate the binding free energy, with lower scores generally indicating a more favorable interaction. frontiersin.org These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, a hypothetical docking study of 2-Methyl-2-(piperidin-4-YL)propanamide might reveal that the amide group forms hydrogen bonds with specific amino acid residues in the target's active site, while the piperidine (B6355638) ring engages in hydrophobic interactions.

The results of docking simulations are often presented in tables summarizing the binding scores and interacting residues, as demonstrated in studies of other small molecules. mdpi.com While no specific docking studies for 2-Methyl-2-(piperidin-4-YL)propanamide are publicly available, the data table below illustrates a hypothetical outcome of such a study against a generic protein kinase.

| Parameter | Value |

| Target Protein | Generic Kinase |

| Docking Score (kcal/mol) | -7.5 |

| Hydrogen Bonds | GLU-121, ASP-184 |

| Hydrophobic Interactions | LEU-78, VAL-86, ILE-145 |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantum Chemical Descriptors and Their Application in Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which can quantify its physicochemical properties. chemjournal.kz These descriptors are instrumental in Quantitative Structure-Activity Relationship (QSAR) modeling, a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org

For 2-Methyl-2-(piperidin-4-YL)propanamide, quantum chemical calculations, often using methods like Density Functional Theory (DFT), can be employed to compute a variety of descriptors. Common descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons, respectively, and are important for understanding chemical reactivity. chemjournal.kz

Dipole moment: This descriptor quantifies the polarity of the molecule, which can influence its solubility and ability to cross cell membranes.

Molecular Electrostatic Potential (MESP): This provides a 3D map of the charge distribution around the molecule, highlighting regions that are likely to engage in electrostatic interactions. researchgate.net

Once these and other descriptors are calculated for a series of related compounds, a QSAR model can be developed. This model is a mathematical equation that correlates the descriptors with the observed biological activity (e.g., inhibitory concentration, IC50). scispace.com For example, a QSAR study on piperidinopyridine and piperidinopyrimidine analogs targeting oxidosqualene cyclase used descriptors to build predictive models for their inhibitory activity. researchgate.net

A hypothetical QSAR model for a series of analogs of 2-Methyl-2-(piperidin-4-YL)propanamide might take the following form:

log(1/IC50) = a(HOMO) + b(LogP) + c*(Dipole Moment) + d

Where 'a', 'b', 'c', and 'd' are constants determined from the statistical analysis. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. wu.ac.th

The table below provides hypothetical values for some quantum chemical descriptors for 2-Methyl-2-(piperidin-4-YL)propanamide, which would be used in a QSAR study.

| Descriptor | Hypothetical Value |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | 1.2 |

| Dipole Moment (Debye) | 3.5 |

| Molecular Surface Area (Ų) | 210.4 |

This table is for illustrative purposes only and does not represent actual calculated data.

Conformational Analysis and Prediction of Energetically Favorable Geometries

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like 2-Methyl-2-(piperidin-4-YL)propanamide, which contains a piperidine ring and a rotatable side chain, understanding its conformational preferences is crucial as the three-dimensional shape of a molecule dictates how it interacts with its biological target.

Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformations, known as global and local minima. researchgate.net Techniques such as molecular mechanics or quantum chemical calculations can be employed to calculate the energy of different conformations. researchgate.net For substituted piperidines, the orientation of the substituent on the ring (axial vs. equatorial) is a key conformational feature. nih.gov In the case of 2-Methyl-2-(piperidin-4-YL)propanamide, the 2-methylpropanamide group at the 4-position of the piperidine ring can adopt either an axial or an equatorial position.

The relative energies of these conformers determine their population at a given temperature. Molecular mechanics calculations have been successfully used to predict the conformational free energies of 4-substituted piperidines. nih.gov These studies have shown that the preference for axial or equatorial substitution can be influenced by electrostatic interactions within the molecule. nih.gov

A conformational analysis of 2-Methyl-2-(piperidin-4-YL)propanamide would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The results would typically be presented as a potential energy surface map or a table listing the relative energies of the stable conformers.

The table below shows a hypothetical summary of a conformational analysis for 2-Methyl-2-(piperidin-4-YL)propanamide, indicating the relative energies of the most stable conformations.

| Conformer | Piperidine Ring Conformation | Substituent Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 2.15 |

| 3 | Twist-Boat | Equatorial | 5.30 |

This table is for illustrative purposes only and does not represent actual calculated data.

Virtual Screening and De Novo Design Strategies for Novel Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach can be ligand-based or structure-based.

In a structure-based virtual screening campaign for derivatives of 2-Methyl-2-(piperidin-4-YL)propanamide, a library of compounds would be docked into the binding site of a target protein, and the top-scoring compounds would be selected for further investigation. mdpi.com Ligand-based virtual screening, on the other hand, uses the structure of a known active molecule, such as a hypothetical active analog of 2-Methyl-2-(piperidin-4-YL)propanamide, to find other molecules in a database with similar properties. nih.gov

De novo design is another computational strategy for generating novel molecules with desired properties. nih.gov Instead of screening existing compounds, de novo design algorithms build new molecules from scratch, piece by piece, within the constraints of a target's binding site. This can lead to the discovery of novel chemical scaffolds that may not be present in existing compound libraries. For piperidine-based compounds, de novo design could be used to generate new derivatives of 2-Methyl-2-(piperidin-4-YL)propanamide with improved binding affinity or other desirable properties. nih.gov

The general workflow for a virtual screening and de novo design project focusing on derivatives of 2-Methyl-2-(piperidin-4-YL)propanamide would involve the following steps:

Target Selection and Preparation: A biologically relevant target is chosen, and its 3D structure is prepared for computational analysis.

Database Preparation: A large library of chemical compounds is prepared for screening.

Virtual Screening: The library is screened using docking or other methods to identify a set of "hit" compounds.

Hit-to-Lead Optimization: The initial hits are further analyzed and modified to improve their properties. This may involve de novo design to generate novel derivatives.

Experimental Validation: The most promising candidates are synthesized and tested experimentally to validate the computational predictions.

The table below provides a hypothetical summary of a virtual screening campaign to identify potential inhibitors of a target enzyme, starting from a library of piperidine derivatives.

| Screening Stage | Number of Compounds | Selection Criteria |

| Initial Library | 1,000,000 | Piperidine scaffold |

| Docking Score > -8.0 kcal/mol | 10,000 | Predicted binding affinity |

| ADMET Filtering | 500 | Favorable drug-like properties |

| Visual Inspection & Clustering | 50 | Diverse chemical scaffolds |

| Final Hits for Synthesis | 10 | High potential candidates |

This table is for illustrative purposes only and does not represent actual experimental data.

In Vitro Mechanistic and Biological Activity Studies of 2 Methyl 2 Piperidin 4 Yl Propanamide Derivatives

Evaluation of Interactions with Specific Biological Targets

The interaction of these derivatives with various biological targets, including enzymes and receptors, has been a key area of investigation to determine their therapeutic potential.

Derivatives of the propanamide scaffold have been evaluated for their ability to inhibit key enzymes involved in inflammation and bacterial pathogenesis.

Urease Inhibition : Urease is a nickel-containing enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. nih.gov Its inhibition is a therapeutic strategy against these pathogens. nih.gov Studies on various propanamide derivatives have shown their potential as urease inhibitors. For instance, a series of naproxen-sulfa drug conjugates, which include a propanamide linkage, were found to be potent urease inhibitors, with some exhibiting a competitive mode of inhibition. nih.gov Similarly, other heterocyclic derivatives incorporating amide functionalities have demonstrated significant urease inhibitory activity, often exceeding that of the standard inhibitor, thiourea. nih.govfrontiersin.orgresearchgate.netsemanticscholar.org

Cyclooxygenase-2 (COX-2) Inhibition : COX-2 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins. nih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov Propanamide-sulfonamide based conjugates have been investigated as dual inhibitors of both urease and COX-2. nih.gov One naproxen-sulfamethoxazole conjugate containing a propanamide structure showed 75.4% inhibition of COX-2 at a 10 µM concentration, comparable to the reference drug celecoxib (B62257) (77.1% inhibition). nih.gov Other research has focused on propanamide derivatives as dual-action fatty acid amide hydrolase (FAAH) and COX-2 inhibitors, presenting a promising approach for pain relief. plos.org

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition : IDO1 is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan and is a significant target in cancer immunotherapy. nih.govnih.gov Overexpression of IDO1 is associated with a poor prognosis in several human tumors. nih.gov While specific studies on 2-Methyl-2-(piperidin-4-YL)propanamide derivatives are not detailed in the provided results, the broader class of amidoxime (B1450833) derivatives, such as Epacadostat (INCB024360), have been identified as highly potent and selective IDO1 inhibitors that suppress tumor growth. nih.govresearchgate.net The development of novel, structurally distinct IDO1 inhibitors remains an active area of research. bohrium.com

The piperidine (B6355638) core is a common feature in ligands for various receptors, particularly those involved in pain and sensory perception.

Opioid Receptors : The 4-anilidopiperidine scaffold, a close structural relative of the subject compound, is the basis for a major class of synthetic opioids, including fentanyl. scispace.commdpi.com Numerous studies have synthesized and evaluated N-phenyl-N-(piperidin-4-yl)propanamide derivatives for their binding affinity and selectivity towards µ-opioid (MOR) and δ-opioid (DOR) receptors. nih.govnih.gov One study developed a series of ligands where a 5-substituted tetrahydronaphthalen-2yl-methyl group was attached to N-phenyl-N-(piperidin-4-yl)propionamide. nih.govnih.gov A lead compound from this series, compound 20, demonstrated excellent binding affinity (Kᵢ = 2 nM) and a 5000-fold selectivity for the µ-opioid receptor. nih.govnih.gov The stereochemistry at the piperidine ring and other chiral centers significantly influences both binding affinity and analgesic potency, as seen with isomers of ohmefentanyl, an extremely potent µ-opioid agonist. nih.gov

| Compound Class/Example | Target Receptor | Binding Affinity (Kᵢ or IC₅₀) | Selectivity | Reference |

| 5-substituted tetrahydronaphthalen-2yl-methyl N-phenyl-N-(piperidin-4-yl)propionamide (Cmpd 20) | µ-opioid | 2 nM | 5000-fold vs δ-opioid | nih.gov, nih.gov |

| Ohmefentanyl Isomer (3R,4S,2'R)-(-)-cis-1a | µ-opioid | High (Kᵢ(DPDPE)/Kᵢ(DAMGO) = 22,800) | High for µ | nih.gov |

| Ohmefentanyl Isomer (3R,4S,2'S)-(+)-cis-1b | µ-opioid | High (Kᵢ(DPDPE)/Kᵢ(DAMGO) = 22,500) | High for µ | nih.gov |

| Fentanyl | µ-opioid | 1.25 nM (IC₅₀) | - | mdpi.com |

| Carfentanil | µ-opioid | 0.19 nM (IC₅₀) | - | mdpi.com |

| Remifentanil | µ-opioid | 0.60 nM (IC₅₀) | - | mdpi.com |

TRPV1 Receptor : The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in the detection and transduction of noxious stimuli, making it a target for novel analgesics. nih.govnih.gov Piperidine carboxamides and various propanamide derivatives have been developed as potent TRPV1 antagonists. nih.govresearchgate.net For example, a series of 2-(3-fluoro-4-methylsulfonaminophenyl) propanamides combined with a 2-(piperidinyl)-6-trifluoromethyl-pyridin-3-ylmethyl group yielded potent antagonists of TRPV1 activation. nih.gov

Cellular Pathway Modulation Studies

Beyond direct target interaction, research has explored how these compounds influence complex cellular signaling cascades related to cell death and inflammation.

Apoptosis, or programmed cell death, is a critical process, and its induction in cancer cells is a primary goal of many chemotherapeutic agents. The intrinsic, or mitochondrial, pathway of apoptosis is a common target. nih.gov While research specifically linking 2-Methyl-2-(piperidin-4-YL)propanamide derivatives to apoptosis is limited, related structures have been investigated. Studies on novel 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives showed that several compounds in the series exhibited encouraging antineoplastic activity in vitro against human cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. bdpsjournal.org Other research has shown that certain 1,3-thiazole incorporated phthalimide (B116566) derivatives can induce apoptosis through the intrinsic pathway, as evidenced by DNA fragmentation and caspase-3 activity. nih.gov A class of 2-sulfonyl-pyrimidinyl derivatives was also developed as potent apoptosis inhibitors that function by stabilizing mitochondrial respiratory complex II, demonstrating neuroprotective effects in ischemia models. nih.gov

Inflammasomes are multi-protein complexes of the innate immune system that, when activated, trigger the maturation of pro-inflammatory cytokines like IL-1β and IL-18. mdpi.comresearchgate.net The NLRP3 inflammasome, in particular, is implicated in a wide range of inflammatory diseases. researchgate.netnih.gov Aberrant activation of the NLRP3 inflammasome can lead to pyroptosis, a form of inflammatory cell death. mdpi.com The inhibition of this pathway is a significant therapeutic goal. Several classes of small molecules have been identified as NLRP3 inflammasome inhibitors. While direct evidence for 2-Methyl-2-(piperidin-4-YL)propanamide derivatives is not prominent, structurally related compounds such as diarylsulfonylureas and their derivatives have been shown to inhibit various stages of inflammasome activation. researchgate.netnih.gov More recently, selective and potent inhibitors have been developed that directly target the NLRP3 protein, preventing its oligomerization and activation. mdpi.comresearchgate.net

Assessment of Potential Pharmacological Properties in Isolated Systems

The functional consequences of receptor binding are often assessed using ex vivo preparations of isolated tissues. These assays provide valuable information on the agonistic or antagonistic properties of compounds. For derivatives of the N-phenyl-N-(piperidin-4-yl)propanamide series targeting opioid receptors, functional activity is commonly evaluated in guinea pig ileum (GPI) and mouse vas deferens (MVD) assays. nih.govnih.gov The GPI preparation is rich in µ-opioid receptors, while the MVD contains a high proportion of δ-opioid receptors.

In these assays, electrically stimulated muscle contractions are measured in the presence of the test compound. Agonists inhibit these contractions, and this effect can be reversed by an antagonist like naloxone. nih.gov For example, compound 20, a potent µ-opioid receptor binder, showed functional selectivity with an IC₅₀ of 55.20 ± 4.30 nM in the GPI assay, while displaying weak or no agonist activity in the MVD assay, confirming its µ-receptor selectivity. nih.govnih.gov Similarly, the stereoisomers of ohmefentanyl strongly inhibited electrically evoked smooth muscle contractions in GPI and MVD, an effect that was reversible by naloxone, indicating they are potent µ-agonists. nih.gov

Advanced Analytical Methodologies for Research on 2 Methyl 2 Piperidin 4 Yl Propanamide

Spectroscopic Techniques for Detailed Structural Elucidation

Spectroscopy is fundamental to the unambiguous confirmation of the molecular structure of 2-Methyl-2-(piperidin-4-YL)propanamide. Each technique provides unique information about the molecule's atomic composition, connectivity, and functional groups.

High-field NMR spectroscopy is an indispensable tool for the complete structural assignment of 2-Methyl-2-(piperidin-4-YL)propanamide. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, a detailed molecular map can be constructed. ethernet.edu.et

The ¹H NMR spectrum is expected to reveal distinct signals corresponding to the different types of protons in the molecule. The protons on the piperidine (B6355638) ring would appear as a complex series of multiplets, while the two equivalent methyl groups on the propanamide moiety would produce a characteristic singlet. The N-H protons of the primary amide and the secondary amine in the piperidine ring would appear as broad signals, the position of which can be dependent on the solvent and concentration. ipb.pt

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key resonances would include those for the carbonyl carbon of the amide, the quaternary carbon attached to the methyl groups, and the distinct carbons of the piperidine ring. rsc.org The chemical shifts of the piperidine carbons are particularly informative for confirming the substitution pattern. mdpi.com Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively assign these signals by establishing proton-proton and proton-carbon correlations through chemical bonds. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-2-(piperidin-4-YL)propanamide

This table presents predicted data based on the analysis of structurally similar compounds.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Amide (C=O) | - | ~178 |

| Quaternary Carbon | - | ~45 |

| Methyl (2x CH₃) | ~1.1 (singlet) | ~25 |

| Piperidine C4-H | ~1.5-1.7 (multiplet) | ~42 |

| Piperidine C4 | - | ~42 |

| Piperidine C3/C5 (axial) | ~1.2-1.4 (multiplet) | ~33 |

| Piperidine C3/C5 (equatorial) | ~1.8-2.0 (multiplet) | ~33 |

| Piperidine C2/C6 (axial) | ~2.5-2.7 (multiplet) | ~46 |

| Piperidine C2/C6 (equatorial) | ~3.0-3.2 (multiplet) | ~46 |

| Amide (NH₂) | ~5.5-7.5 (broad singlet) | - |

| Piperidine (NH) | ~1.5-3.0 (broad singlet) | - |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of 2-Methyl-2-(piperidin-4-YL)propanamide. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), an unambiguous molecular formula can be determined. mdpi.com For C₉H₁₈N₂O, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the measured value.

Tandem mass spectrometry (MS/MS) provides structural insights by fragmenting the parent ion and analyzing the resulting product ions. researchgate.net This fragmentation pattern serves as a molecular fingerprint. For 2-Methyl-2-(piperidin-4-YL)propanamide, characteristic fragmentation pathways would likely involve the piperidine ring and the propanamide side chain. Common fragmentation patterns observed in similar piperidine-containing compounds include the loss of the side chain or specific cleavages within the heterocyclic ring system. wvu.eduwvu.edu These fragmentation patterns are crucial for distinguishing between isomers and identifying the compound in complex mixtures. wvu.edu

Table 2: Predicted HRMS and Key MS/MS Fragmentation Data for 2-Methyl-2-(piperidin-4-YL)propanamide

This table presents predicted data based on the molecular structure and known fragmentation patterns of related compounds.

| Ion | Formula | Predicted Exact Mass (m/z) | Description |

| [M+H]⁺ | C₉H₁₉N₂O⁺ | 171.1492 | Protonated parent molecule |

| [M+H - NH₃]⁺ | C₉H₁₆NO⁺ | 154.1226 | Loss of ammonia (B1221849) from the amide |

| [M+H - C₄H₉NO]⁺ | C₅H₁₀N⁺ | 84.0808 | Cleavage of the side chain, leaving the piperidinyl ion |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in 2-Methyl-2-(piperidin-4-YL)propanamide. japer.in The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's chemical bonds.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp band corresponding to the C=O stretch of the primary amide (Amide I band) would be prominent. The N-H stretching vibrations of the primary amide and the secondary amine of the piperidine ring would appear as distinct bands in the higher wavenumber region. The N-H bending vibration (Amide II band) also provides a key diagnostic peak. Additionally, C-H stretching and bending vibrations from the aliphatic portions of the molecule will be present. researchgate.net

Table 3: Predicted Characteristic FT-IR Absorption Bands for 2-Methyl-2-(piperidin-4-YL)propanamide

This table presents predicted data based on the known vibrational frequencies of its constituent functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amide (NH₂) | 3350 - 3180 | Medium-Strong |

| N-H Stretch | Secondary Amine (Piperidine) | 3350 - 3300 | Medium |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2950 - 2850 | Strong |

| C=O Stretch (Amide I) | Primary Amide | 1690 - 1630 | Strong |

| N-H Bend (Amide II) | Primary Amide | 1640 - 1590 | Medium-Strong |

| C-N Stretch | Amine/Amide | 1400 - 1000 | Medium |

Chromatographic Methods for Purity Analysis and Isolation of Metabolites

Chromatographic techniques are essential for separating 2-Methyl-2-(piperidin-4-YL)propanamide from impurities, starting materials, and metabolites, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the cornerstone method for assessing the purity of 2-Methyl-2-(piperidin-4-YL)propanamide. A reversed-phase HPLC method, typically using a C18 stationary phase, is well-suited for this polar compound. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol, run under isocratic or gradient elution conditions. nih.gov

Several detection modes can be employed. Diode-Array Detection (DAD) can be used to detect the compound via the weak UV absorbance of the amide bond and to check for co-eluting impurities by assessing peak purity. bsu.edu.eg For more universal detection, especially if the chromophore is weak, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be utilized. A validated HPLC method allows for the precise quantification of the compound and any impurities, ensuring the material meets required quality standards. ptfarm.pl

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques for the analysis of 2-Methyl-2-(piperidin-4-YL)propanamide in complex biological matrices and for the identification of its metabolites. researchgate.net The technique combines the superior separation capabilities of HPLC with the high sensitivity and structural identification power of mass spectrometry. frontiersin.org

In a typical workflow for metabolite identification, a biological sample (e.g., plasma, urine) is processed and injected into the LC-MS system. mdpi.com The parent compound and its metabolites are separated chromatographically before being ionized, commonly by electrospray ionization (ESI), and detected by the mass spectrometer. Metabolites are typically identified by searching for predicted mass shifts from the parent drug corresponding to common biotransformation reactions, such as hydroxylation (+16 Da), oxidation (+14 Da), or glucuronidation (+176 Da). The fragmentation patterns of these potential metabolites, obtained via MS/MS, can then be compared to the parent compound to confirm the site of metabolic modification. researchgate.net This approach is crucial for understanding the metabolic fate of the compound within a biological system. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This technology utilizes columns packed with smaller sub-2 µm particles, which, when operated at high pressures, allows for more efficient separation of complex mixtures. For the analysis of 2-Methyl-2-(piperidin-4-YL)propanamide and its related impurities or metabolites, UPLC provides a powerful tool for achieving superior chromatographic performance.

The enhanced separation capability of UPLC is particularly advantageous for resolving structurally similar compounds, such as positional isomers or degradation products, which may be present in research samples of 2-Methyl-2-(piperidin-4-YL)propanamide. The increased peak capacity and reduced peak widths characteristic of UPLC separations lead to a greater ability to detect and quantify trace-level components.

While specific UPLC methods for 2-Methyl-2-(piperidin-4-YL)propanamide are not extensively detailed in publicly available literature, methodologies developed for structurally related piperidine derivatives can serve as a strong foundation for method development. For instance, research on the analysis of novel fentanyl analogues, which share the piperidine core structure, demonstrates the utility of UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) for achieving high-sensitivity and selective analysis.

A representative UPLC method, adapted from the analysis of related piperidine-containing compounds, illustrates the typical parameters that would be employed for the separation of 2-Methyl-2-(piperidin-4-YL)propanamide. oup.com This approach often involves reversed-phase chromatography, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

The selection of the column, mobile phase composition, and gradient elution profile are critical parameters that must be optimized to achieve the desired separation. A C18 column, which contains a silica-based stationary phase modified with 18-carbon alkyl chains, is commonly used for its versatility and effectiveness in retaining a wide range of compounds. The mobile phase typically consists of an aqueous component, often with a pH modifier like formic acid or ammonium formate (B1220265) to improve peak shape and ionization efficiency for mass spectrometry, and an organic solvent such as acetonitrile or methanol.

A gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is generally employed to effectively separate compounds with a range of polarities. This ensures that more retained, less polar compounds are eluted in a reasonable time with sharp peaks.

The following data tables provide an example of a UPLC system configuration and chromatographic conditions that could be adapted for the analysis of 2-Methyl-2-(piperidin-4-YL)propanamide, based on methods for similar compounds. oup.com

Table 1: Illustrative UPLC System Configuration

| Component | Specification |

|---|---|

| UPLC System | ACQUITY UPLC I-Class |

| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) |

| Column Temperature | 55 °C |

| Autosampler Temp | 10 °C |

| Injection Volume | 5 µL |

| Detector | Tandem Mass Spectrometer |

Table 2: Example Chromatographic Gradient Conditions

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|---|

| 0.00 | 0.500 | 95.0 | 5.0 |

| 1.00 | 0.500 | 95.0 | 5.0 |

| 10.00 | 0.500 | 30.0 | 70.0 |

| 10.50 | 0.500 | 5.0 | 95.0 |

| 12.00 | 0.500 | 5.0 | 95.0 |

| 12.10 | 0.500 | 95.0 | 5.0 |

| 14.00 | 0.500 | 95.0 | 5.0 |

Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile

This extended gradient allows for the effective separation of a wide range of analytes, including potential isomers and related substances that might be present alongside 2-Methyl-2-(piperidin-4-YL)propanamide. oup.com The use of a tandem mass spectrometer as a detector provides an additional layer of selectivity and sensitivity, allowing for confident identification and quantification of the target compound, even in complex matrices. The development and validation of such a UPLC method would be a critical step in the advanced analytical characterization of 2-Methyl-2-(piperidin-4-YL)propanamide for research purposes.

Challenges, Research Gaps, and Future Directions for 2 Methyl 2 Piperidin 4 Yl Propanamide Research

Addressing Unresolved Molecular Mechanisms of Action for Derivatives

A primary challenge in the development of derivatives of 2-Methyl-2-(piperidin-4-YL)propanamide lies in the incomplete understanding of their molecular mechanisms of action. While initial studies may identify biological activity, the precise molecular targets and signaling pathways often remain elusive. For instance, research on analogous structures, such as N-phenyl-N-(piperidin-4-yl)propionamide derivatives, has revealed potent activity at opioid receptors. nih.govnih.govarizona.edu However, the exact binding modes, downstream signaling cascades, and potential off-target effects are not fully characterized. Future research must prioritize the elucidation of these mechanisms.

Key future directions include:

Target Identification and Validation: Employing chemoproteomics and affinity-based probes to identify the primary binding proteins of novel derivatives.

Structural Biology: Utilizing X-ray crystallography and cryo-electron microscopy to determine the co-crystal structures of active derivatives with their targets, providing insights into the molecular basis of their interaction.

In-depth Signaling Pathway Analysis: Moving beyond simple binding assays to investigate the impact of these compounds on downstream signaling pathways, including G-protein activation, arrestin recruitment, and intracellular second messenger systems.

Advancing Translational Research from In Vitro Findings

A significant hurdle in drug discovery is the translation of promising in vitro findings into in vivo efficacy. nih.gov The journey from a "bench to bedside" approach requires rigorous preclinical evaluation to bridge this translational gap. nih.gov While derivatives of similar scaffolds may exhibit high affinity and selectivity in isolated cellular systems, their performance in complex biological systems can be unpredictable.

To advance translational research for 2-Methyl-2-(piperidin-4-YL)propanamide derivatives, the following steps are essential:

Development of Relevant Animal Models: Establishing and validating animal models that accurately recapitulate the human disease state being targeted.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Conducting thorough PK/PD studies to understand the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds. This includes determining bioavailability and establishing a clear relationship between drug concentration and pharmacological effect.

Biomarker Discovery: Identifying and validating biomarkers that can be used to monitor drug response and patient stratification in both preclinical and clinical settings.

Development of Highly Selective Derivatives with Optimized Pharmacological Profiles

Achieving high selectivity for the intended molecular target is paramount to minimizing off-target effects and improving the therapeutic index of a drug candidate. The development of highly selective derivatives of 2-Methyl-2-(piperidin-4-YL)propanamide with optimized pharmacological profiles is a key objective. For example, in the context of opioid receptor ligands, achieving selectivity for a specific receptor subtype (e.g., mu, delta, or kappa) is crucial for obtaining the desired therapeutic effect while avoiding unwanted side effects. nih.gov

Future strategies for developing selective derivatives include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the 2-Methyl-2-(piperidin-4-YL)propanamide scaffold and evaluating the impact on biological activity and selectivity.

Computational Modeling and Simulation: Using molecular docking and molecular dynamics simulations to predict the binding affinity and selectivity of virtual compounds, thereby guiding synthetic efforts.

High-Throughput Screening: Employing advanced screening platforms to rapidly evaluate large libraries of derivatives against a panel of relevant and off-target proteins.

| Derivative Example (Hypothetical) | Target Affinity (nM) | Selectivity vs. Off-Target 1 | Selectivity vs. Off-Target 2 |

| Compound A | 15 | 100-fold | 50-fold |

| Compound B | 5 | 500-fold | 250-fold |

| Compound C | 25 | 20-fold | 10-fold |

Application of Integrated Omics Approaches for Comprehensive Biological Understanding

A holistic understanding of the biological effects of 2-Methyl-2-(piperidin-4-YL)propanamide derivatives requires looking beyond a single target or pathway. Integrated "omics" approaches, which encompass genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular and systemic responses to a drug candidate. nih.govnih.govpeerj.comfrontlinegenomics.com This systems biology approach can help to identify novel mechanisms of action, predict potential side effects, and discover biomarkers of drug response. nih.govnih.gov

Future research should incorporate:

Transcriptomic Analysis: Using RNA sequencing to profile changes in gene expression in response to treatment with lead compounds.

Proteomic Profiling: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications.

Metabolomic Studies: Analyzing the global metabolic changes induced by the compounds to understand their impact on cellular metabolism.

By integrating these multi-omics datasets, researchers can construct detailed molecular networks that illuminate the comprehensive biological impact of these novel compounds. nih.gov

Rational Design of Prodrugs and Targeted Delivery Systems

Optimizing the delivery of a drug to its intended site of action can significantly enhance its efficacy and reduce systemic toxicity. The rational design of prodrugs and targeted delivery systems represents a critical future direction for 2-Methyl-2-(piperidin-4-YL)propanamide research. nih.govslideshare.net Prodrugs are inactive precursors that are converted to the active drug in vivo, often at the target site. nih.govslideshare.net Targeted delivery systems utilize carriers, such as nanoparticles or antibodies, to concentrate the drug at the desired location. nih.govnih.gov

Key areas for future development include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.